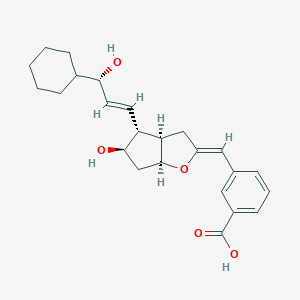

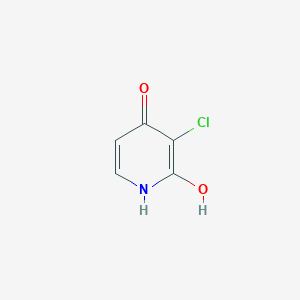

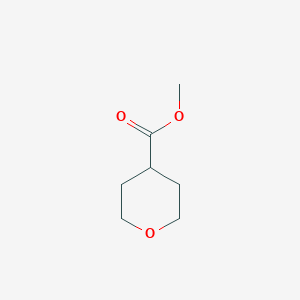

3-氯-4-羟基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Chloro-4-hydroxypyridin-2(1H)-one and its derivatives involves multi-step chemical processes. An efficient and green synthesis approach was reported for derivatives through a multi-component reaction in ionic liquid, showcasing the versatility of hydroxypyridinones in chemical synthesis (Shi et al., 2008).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-hydroxypyridin-2(1H)-one derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. Studies have provided insights into the crystal structure and spectral characteristics, revealing the presence of zwitterion forms in solutions and demonstrating the impact of structural modifications on the molecular form (Koval’chukova et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-hydroxypyridin-2(1H)-one include complex formation with metals and synthesis of derivatives with enhanced biological activity. The compound forms complexes with second and third-row elements, indicating its potential as a ligand in coordination chemistry (Griffith & Mostafa, 1992). Furthermore, derivatives have shown significant inhibitory effects on Mycobacterium tuberculosis, highlighting its chemical reactivity and potential therapeutic applications (Dannhardt et al., 1991).

科学研究应用

抗疟疾潜力

与3-氯-4-羟基吡啶-2(1H)-酮密切相关的3-羟基吡啶-4-酮已经在生物条件下的选择性铁结合性质方面进行了探索。特别关注它们在治疗与地中海贫血相关的铁过载方面的应用。此外,这些化合物已经表现出对哺乳动物细胞无毒的抗疟疾效果,促使研究人员探索通过引入碱性氮中心来增强它们的效力。这种修改旨在实现对溶酶体和其他细胞内酸性液泡的靶向传递,可能比基本的羟基吡啶酮类提供增强的抗疟疾活性(Dehkordi, Liu, & Hider, 2008)。

配位化学和金属螯合

对3-羟基吡啶-4-酮系统的阴离子和阳离子互变异构体的结构和电子性质进行了广泛建模,这些互变异构体是类似于3-氯-4-羟基吡啶-2(1H)-酮的化合物的前体。这些研究在配位化学中至关重要,用于开发高效的金属离子螯合剂。研究结果揭示了如氯化等修饰如何影响这些化合物的结合性质和稳定性,这些化合物以其金属离子螯合能力而闻名(Mohammadpour, Zborowski, Heidarpoor, Żuchowski, & Proniewicz, 2016)。

催化活性和复合物形成

研究羟基吡啶功能化咪唑盐,这些盐是由类似于3-氯-4-羟基吡啶-2(1H)-酮的化合物参与的反应衍生而来,已经导致新型Ni(II)和Pd(II) NHC复合物的开发。这些复合物展示了催化活性,特别是在Kumada–Tamao–Corriu偶联等反应中。利用杂双齿NHC配体的螯合形成与金属稳定复合物的能力,突显了3-氯-4-羟基吡啶-2(1H)-酮衍生物在催化过程和金属回收应用中的潜力(Bhat, Avinash, & Anantharaman, 2019)。

药物设计和治疗应用

涉及3-羟基吡啶衍生物的金属配合物的合成和表征突显了它们的药用重要性。例如,已经合成并分析了与3-羟基吡啶-2(1H)-硫酮形成的Fe(III)和Pb(II)配合物,揭示了它们在铁螯合疗法等医疗应用中的潜力。这些研究不仅有助于我们理解这些化合物的化学性质,还为基于羟基吡啶酮骨架的新药物的开发铺平了道路(Katoh, Harada, & Saito, 2006)。

安全和危害

I’m sorry, but I couldn’t find any specific information on the safety and hazards of “3-Chloro-4-hydroxypyridin-2(1H)-one”.

未来方向

I’m sorry, but I couldn’t find any specific information on the future directions of “3-Chloro-4-hydroxypyridin-2(1H)-one”.

属性

IUPAC Name |

3-chloro-4-hydroxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSWPCDJFTTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715712 |

Source

|

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydroxypyridin-2(1H)-one | |

CAS RN |

103792-81-0 |

Source

|

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)